molecular formula C24H22N4O2S2 B12449851 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12449851
M. Wt: 462.6 g/mol
InChI Key: WNLLLLKLHMXAGH-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylamine with methyl isothiocyanate to form the corresponding thioamide. This intermediate is then cyclized with α-bromoacetophenone to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with 4-methyl-6-phenylpyrimidine-2-thiol under appropriate conditions to form the target compound .

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .

Comparison with Similar Compounds

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its diverse biological activities.

Properties

Molecular Formula

C24H22N4O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C24H22N4O2S2/c1-15-13-20(17-7-5-4-6-8-17)26-23(25-15)31-14-21(29)27-24-28-22(16(2)32-24)18-9-11-19(30-3)12-10-18/h4-13H,14H2,1-3H3,(H,27,28,29)

InChI Key

WNLLLLKLHMXAGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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